4-Bromo-3-methylpicolinic acid
Overview
Description
4-Bromo-3-methylpicolinic acid is a member of the picolinic acid family and is an important chemical compound in the field of pharmaceuticals, as well as in the food and agriculture industries. It is a white or off-white powder with a molecular weight of 216.03 g/mol . The compound’s molecular formula is C7H6BrNO2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-3-methylpicolinic acid involves the bromination of 3-methylpicolinic acid. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination processes, utilizing bromine or other brominating agents in the presence of catalysts to enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methylpicolinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Oxidation and Reduction: Various oxidizing or reducing agents can be used, depending on the desired transformation.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Coupling Products: The Suzuki-Miyaura coupling reaction produces biaryl compounds with diverse functional groups.
Scientific Research Applications
4-Bromo-3-methylpicolinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methylpicolinic acid involves its interaction with specific molecular targets, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The exact pathways and molecular targets can vary based on the specific derivative or application being studied .
Comparison with Similar Compounds
Similar Compounds
3-Methylpicolinic acid: Lacks the bromine substituent, resulting in different reactivity and applications.
4-Bromo-2-methylpicolinic acid: Similar structure but with the methyl group in a different position, leading to variations in chemical behavior.
4-Bromo-3,5-dimethylpicolinic acid: Contains an additional methyl group, affecting its physical and chemical properties.
Uniqueness
4-Bromo-3-methylpicolinic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other picolinic acid derivatives. This uniqueness makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
4-bromo-3-methylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-5(8)2-3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJMGJHLRQKYKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10721355 | |
Record name | 4-Bromo-3-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10721355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211526-84-9 | |
Record name | 4-Bromo-3-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10721355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3-methylpyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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